

Part 1: AGU654 - mPGES-1 Inhibitor

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Compound of Interest

Compound Name: AGU654

Cat. No.: B15615108

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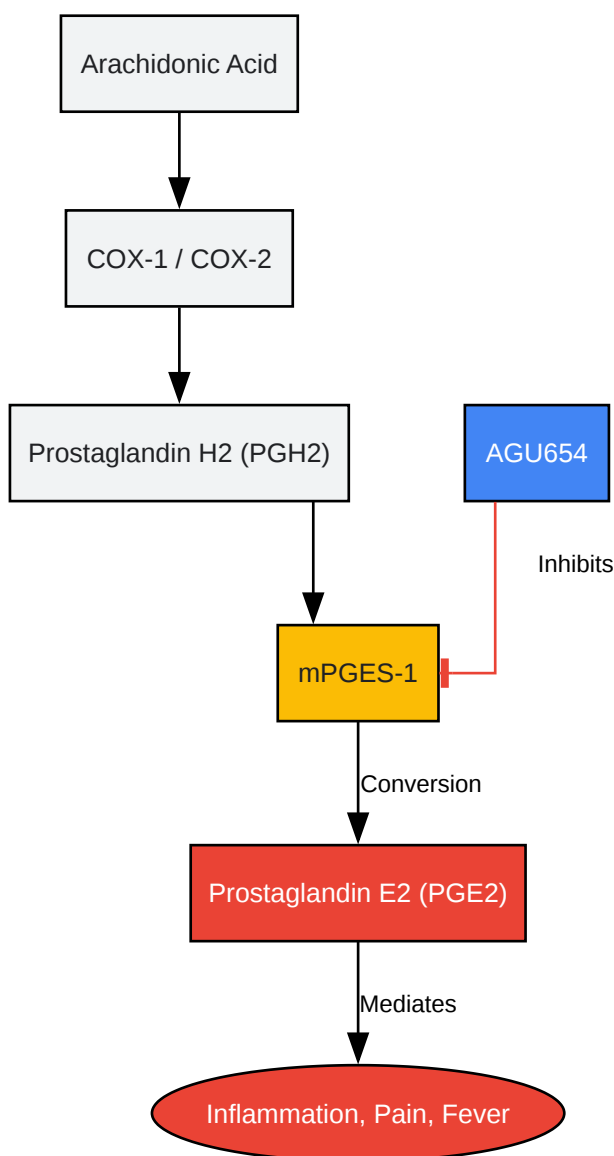
AGU654 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.

Mechanism of Action

AGU654 functions by reversibly blocking the activity of mPGES-1.[1] By doing so, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This targeted inhibition is significant because it does not interfere with the activities of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes, which are upstream in the arachidonic acid cascade and are the targets of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests a potential for reduced side effects commonly associated with NSAIDs, such as gastrointestinal and cardiovascular complications. The mechanism also does not affect 5-lipoxygenase (5-LOX) or FLAP (5-Lipoxygenase-activating protein), indicating specificity for the PGE2 synthesis pathway.[1]

Signaling Pathway

The following diagram illustrates the targeted action of **AGU654** within the arachidonic acid cascade and PGE2 signaling.



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Figure 1: **AGU654** Mechanism of Action in the Prostaglandin Synthesis Pathway.

Quantitative Data

The available preclinical data for **AGU654** is summarized below.

| Parameter | Value | Assay/Model | Source |
|------------------|--|--|--------|
| IC ₅₀ | 2.9 nM | Cell-free mPGES-1 assay | [1] |
| COX-1/2 Activity | No activity at 1 μM | Cell-free assay | [1] |
| 5-LOX Activity | No activity at 1 μM | Cell-free assay | [1] |
| FLAP Activity | No activity at 1 μM | Human neutrophils | [1] |
| In vivo Efficacy | Anti-inflammatory and analgesic effect | Carrageenan-induced paw edema in guinea pigs (10 and 30 mg/kg, oral) | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of **AGU654** are not publicly available. However, based on the provided data, the following general methodologies were likely employed.

mPGES-1 Inhibition Assay (Cell-free): A typical cell-free assay to determine the IC₅₀ of an mPGES-1 inhibitor would involve:

- **Source of Enzyme:** Microsomal fractions are prepared from cells overexpressing human mPGES-1.
- **Substrate:** Prostaglandin H2 (PGH2) is used as the substrate.
- **Incubation:** The enzyme is incubated with varying concentrations of **AGU654** in a suitable buffer.
- **Reaction Initiation:** The reaction is started by the addition of PGH2.
- **Quantification:** The production of PGE2 is measured, typically using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

- **Data Analysis:** The concentration of **AGU654** that inhibits 50% of the enzyme activity (IC_{50}) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema Model: This is a standard in vivo model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.

- **Animal Model:** Guinea pigs are commonly used.
- **Drug Administration:** **AGU654** is administered orally at specified doses (e.g., 10 and 30 mg/kg).
- **Induction of Inflammation:** A solution of carrageenan is injected into the sub-plantar surface of the hind paw.
- **Measurement of Edema:** The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
- **Analgesic Assessment:** Pain response can be measured by assessing the pressure required to elicit paw withdrawal (e.g., using a Randall-Selitto apparatus).
- **Data Analysis:** The percentage inhibition of edema and the increase in pain threshold are calculated by comparing the drug-treated group to a vehicle-treated control group.

Part 2: ABP 654 - Ustekinumab Biosimilar

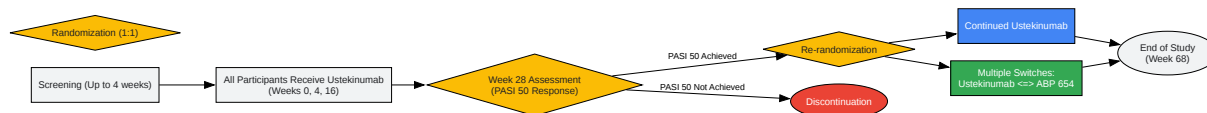
ABP 654 is a biosimilar candidate to ustekinumab, a monoclonal antibody that targets the p40 subunit of interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines are involved in the pathogenesis of inflammatory diseases such as psoriasis.

Clinical Development

ABP 654 has been evaluated in clinical trials for the treatment of moderate to severe plaque psoriasis.^{[2][3]} The primary goal of these studies is to demonstrate pharmacokinetic equivalence, and comparable efficacy and safety to the reference product, ustekinumab.

Clinical Trial Design

The clinical trials for ABP 654 typically follow a randomized, double-blind, multicenter design.



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Figure 2: Example Workflow of a Clinical Trial Investigating ABP 654.

Key aspects of the clinical trial design include:

- Participant Population: Adults with moderate to severe plaque psoriasis.[2][3]
- Initial Treatment: All participants may receive the reference product (ustekinumab) for an initial period.[2]
- Randomization: Participants are then randomized to either continue with the reference product or switch to ABP 654. Some study designs involve multiple switches between the reference product and the biosimilar.[2]
- Stratification: Randomization is often stratified by factors such as prior biologic use, geographic region, and baseline body weight.[2][3]
- Primary Endpoints: The primary endpoints typically include pharmacokinetic parameters (e.g., serum concentrations) and efficacy measures such as the Psoriasis Area and Severity Index (PASI) score.[2][3]
- Safety Monitoring: The incidence of adverse events and immunogenicity are closely monitored in all treatment arms.

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References

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- 2. ClinicalTrials.gov [clinicaltrials.gov]
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